4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

Catalog No.
S14349824
CAS No.
637302-31-9
M.F
C13H7Cl2FN2O
M. Wt
297.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-a...

CAS Number

637302-31-9

Product Name

4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

IUPAC Name

4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

Molecular Formula

C13H7Cl2FN2O

Molecular Weight

297.11 g/mol

InChI

InChI=1S/C13H7Cl2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2

InChI Key

GQYTUGSJXXRECQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)F

4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a synthetic organic compound characterized by its unique structural features, including a benzoxazole ring system substituted with dichloro and fluorophenyl groups. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological profile.

Typical of benzoxazole derivatives. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The amine group can react with electrophiles, making it useful in synthesizing more complex molecules.
  • Halogenation: The chlorinated positions can be further substituted or modified under appropriate conditions.
  • Coupling Reactions: It can be coupled with other aromatic compounds or heterocycles to form conjugated systems.

These reactions are essential for developing derivatives with enhanced properties or new functionalities.

Research indicates that compounds related to 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Some benzoxazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Certain studies suggest that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Compounds in this class have been investigated for their potential to modulate inflammatory pathways.

The specific biological activity of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine requires further investigation to establish its therapeutic potential.

The synthesis of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine can be achieved through several methods:

  • Condensation Reactions: Combining appropriate precursors such as 2-amino phenols and halogenated phenyl compounds under acidic or basic conditions.
  • Cyclization Techniques: Utilizing cyclization methods involving ortho-substituted phenols and aldehydes or carboxylic acids to form the benzoxazole ring.
  • Halogenation Steps: Chlorination or fluorination reactions can be performed on the aromatic rings to introduce the respective halogens.

These methods often require careful control of reaction conditions to optimize yield and purity.

4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Serving as an intermediate in the synthesis of herbicides or pesticides due to its bioactive properties.
  • Material Science: Possible use in developing functional materials with specific electronic or optical properties.

Interaction studies involving 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine could include:

  • Molecular Docking Studies: To predict binding affinities with biological targets such as enzymes or receptors.
  • In Vitro Assays: Evaluating the compound's efficacy against various cell lines to assess its therapeutic potential.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

These studies are crucial for understanding the compound's mode of action and optimizing its use in practical applications.

Several compounds share structural similarities with 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological ActivityUniqueness
2,6-DichlorobenzoxazoleDichloro-substituted benzoxazoleAntimicrobialLacks fluorine substitution
5-Fluoro-N-(benzoxazolyl)amideFluorinated amide derivativeAnticancerDifferent amide functionality
3-Chloro-N-(benzothiazolyl)amideChlorinated benzothiazoleAntimicrobialContains thiazole instead of benzoxazole
4-ChlorobenzoxazoleMonochlorinated benzoxazoleAntifungalFewer substituents compared to the target compound

The presence of both chlorine and fluorine atoms in 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine enhances its reactivity and potential biological interactions compared to these similar compounds. Its unique combination of substituents may lead to distinct pharmacological profiles worth exploring further.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.9919464 g/mol

Monoisotopic Mass

295.9919464 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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